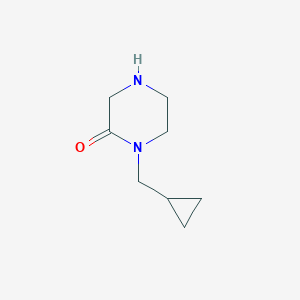

1-(Cyclopropylmethyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .

Molecular Structure Analysis

The molecular formula of 1-(Cyclopropylmethyl)piperazin-2-one is C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .Chemical Reactions Analysis

1-(Cyclopropylmethyl)piperazin-2-one is a versatile chemical compound used in scientific research. Its applications range from drug discovery to material synthesis.Physical And Chemical Properties Analysis

1-(Cyclopropylmethyl)piperazin-2-one has a density of 1.0±0.1 g/cm3, a boiling point of 208.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 85.7±9.4 °C .Applications De Recherche Scientifique

- Aprepitant Intermediate : 1-(Cyclopropylmethyl)piperazin-2-one serves as a key intermediate in the synthesis of Aprepitant , an FDA-approved antiemetic drug used to prevent nausea and vomiting during cancer therapy . Its strategic incorporation into the drug’s synthetic pathway highlights its importance in pharmaceutical research.

- Piperazin-2-ones : These compounds are abundant structural cores in natural products and pharmaceuticals. Researchers have developed asymmetric cascade processes to prepare piperazin-2-ones, leveraging one-pot operations for efficiency. Stereoselective methodologies, such as Ir- or Pd-catalyzed hydrogenation, enable access to piperazin-2-ones with stereogenic centers .

- Morpholin-2-ones : Similar to piperazin-2-ones, these compounds play a crucial role in drug design. Although limited asymmetric catalytic methods exist, their significance lies in their bioactivity and use as building blocks for peptide synthesis .

- (−)-Praziquantel : This potent antihelminthic drug features a piperazin-2-one core. Researchers explore novel synthetic routes involving this scaffold to enhance drug efficacy and safety .

- Researchers have employed 1-(Cyclopropylmethyl)piperazin-2-one in the synthesis of fine chemicals and agrochemicals. Its versatile reactivity allows for the creation of diverse molecular structures.

- A straightforward route involves alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3. This process yields 1,5-fused-1,2,3-triazoles containing a piperazine moiety, which may have applications in drug discovery .

Drug Synthesis and Discovery

Heterocyclic Compound Synthesis

Antihelminthic Drug Development

Fine Chemicals and Agrochemicals

1,5-Fused-1,2,3-Triazoles with Piperazine Moiety

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

It is involved in the preparation of n-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-5-9-3-4-10(8)6-7-1-2-7/h7,9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWCBUXYQFCELW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCNCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.